2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol
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Overview
Description
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is a complex organic compound that features a pyrimidine ring substituted with a 3,4-dimethoxyphenyl group and a phenol group substituted with a 2-methylprop-2-en-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol typically involves multi-step organic reactions. One possible route includes:
Formation of the Pyrimidine Ring: Starting with a suitable precursor such as 3,4-dimethoxybenzaldehyde, the pyrimidine ring can be constructed through a series of condensation reactions with appropriate reagents like guanidine or urea.
Substitution Reactions: The phenol group can be introduced via nucleophilic aromatic substitution, where the pyrimidine intermediate reacts with a phenol derivative under basic conditions.
Alkylation: The final step involves the alkylation of the phenol group with 2-methylprop-2-en-1-yl bromide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing solvents that improve solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents like potassium permanganate.
Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of a quinone derivative.
Reduction: Formation of a dihydropyrimidine derivative.
Substitution: Formation of various substituted phenol derivatives.
Scientific Research Applications
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique electronic properties.
Biological Studies: Investigation of its effects on cellular pathways and potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2,4-Dimethoxyphenylpyrimidine: Similar structure but lacks the 2-methylprop-2-en-1-yl group.
3,4-Dimethoxyphenylpyrimidine: Similar structure but lacks the phenol group.
2-Methylprop-2-en-1-ylphenol: Similar structure but lacks the pyrimidine ring.
Uniqueness
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-[(2-methylprop-2-en-1-yl)oxy]phenol is unique due to its combination of functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
2-[5-(3,4-dimethoxyphenyl)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4/c1-14(2)12-28-16-6-7-17(19(25)10-16)22-18(11-23-13-24-22)15-5-8-20(26-3)21(9-15)27-4/h5-11,13,25H,1,12H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBWZIAHCBSKPFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2C3=CC(=C(C=C3)OC)OC)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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